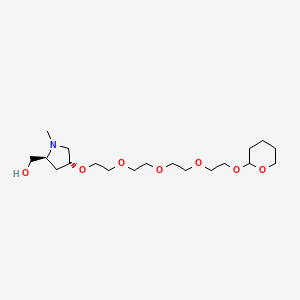![molecular formula C20H17N3O2 B2968808 4-cyano-N-[2-methoxy-6-(1H-pyrrol-1-yl)benzyl]benzenecarboxamide CAS No. 866042-94-6](/img/structure/B2968808.png)
4-cyano-N-[2-methoxy-6-(1H-pyrrol-1-yl)benzyl]benzenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Polymer Synthesis and Crosslinking
4-cyano-N-[2-methoxy-6-(1H-pyrrol-1-yl)benzyl]benzenecarboxamide serves as a precursor in the synthesis of unsaturated cyano-substituted homopolymers and copolyesters. These polymers demonstrate higher hydrophilicity and solubility in certain organic solvents compared to reference polyesters. The crosslinked polymers exhibit remarkable thermal stability, with stability up to 291–355°C in nitrogen or air and char yields of 49–68% at 800°C, highlighting their potential for advanced materials applications (Mikroyannidis, 1995).
Electrical Conductivity
The compound's derivatives have been explored for their electrical conductivity, particularly following pyrolysis. A study on an unsaturated polyamide with pendant cyano groups derived from a similar cyano-substituted compound showed that pyrolysis at different temperatures significantly increases electrical conductivity, suggesting semiconducting properties. This indicates potential applications in electronic materials and devices (Krontiras et al., 1994).
Supramolecular Structures
Research on related cyano-substituted compounds has led to the identification of new supramolecular packing motifs. For instance, structures involving π-stacked rods encased in triply helical hydrogen-bonded amide strands have been discovered, suggesting a novel mode of organization that could be beneficial for designing columnar liquid crystals and other molecular assemblies (Lightfoot et al., 1999).
Catalysis and Hydrogenation
Additionally, the compound's framework has been involved in studies on selective hydrogenation processes. For example, a catalyst composed of Pd nanoparticles on a mesoporous graphitic carbon nitride, showing high activity and selectivity for converting phenol derivatives to cyclohexanone in aqueous media, points towards its use in the synthesis of important industrial intermediates (Wang et al., 2011).
Propiedades
IUPAC Name |
4-cyano-N-[(2-methoxy-6-pyrrol-1-ylphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-25-19-6-4-5-18(23-11-2-3-12-23)17(19)14-22-20(24)16-9-7-15(13-21)8-10-16/h2-12H,14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUYDUJFARKFKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1CNC(=O)C2=CC=C(C=C2)C#N)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2968731.png)
![9-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B2968733.png)

![N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2968737.png)
![3-(9-chloro-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2968738.png)


![2,5-Dimethyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B2968741.png)

![N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2968746.png)
